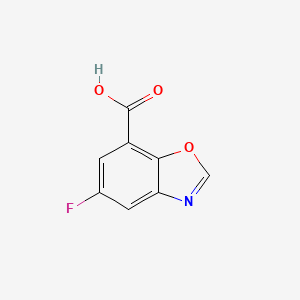
5-Fluoro-1,3-benzoxazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1,3-benzoxazole-7-carboxylic acid is a heterocyclic aromatic compound that features a benzoxazole core with a fluorine atom at the 5-position and a carboxylic acid group at the 7-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-benzoxazole-7-carboxylic acid typically involves the condensation of 2-aminophenol with fluorinated aldehydes or acids under various reaction conditions. One common method includes the use of a pent-ethylene diammonium pentachloro bismuth catalyst under solvent-free conditions . The reaction proceeds efficiently at room temperature, yielding the desired benzoxazole derivative in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of ionic liquid catalysts and solvent-free conditions, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzoxazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted benzoxazole compounds .
Aplicaciones Científicas De Investigación
5-Fluoro-1,3-benzoxazole-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1,3-benzoxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit DNA topoisomerases, which are essential for DNA replication and cell division. Additionally, the compound can modulate protein kinases and histone deacetylases, leading to the disruption of cancer cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1,3-benzoxazole: Lacks the carboxylic acid group but shares the fluorine substitution.
1,3-Benzoxazole-5-carboxylic acid: Lacks the fluorine substitution but has the carboxylic acid group.
5-Fluoro-2-methyl-1,3-benzoxazole: Contains a methyl group instead of a carboxylic acid group.
Uniqueness
5-Fluoro-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the fluorine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile scaffold for drug development and other applications .
Propiedades
Fórmula molecular |
C8H4FNO3 |
|---|---|
Peso molecular |
181.12 g/mol |
Nombre IUPAC |
5-fluoro-1,3-benzoxazole-7-carboxylic acid |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-5(8(11)12)7-6(2-4)10-3-13-7/h1-3H,(H,11,12) |
Clave InChI |
RSGBXLREYOXSHC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C2C(=C1C(=O)O)OC=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


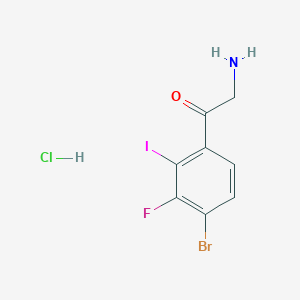
![Ethyl 4-[(6-fluoroquinolin-2-yl)methyl]piperazine-1-carboxylate](/img/structure/B12856782.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6-dimethyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12856798.png)
![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)
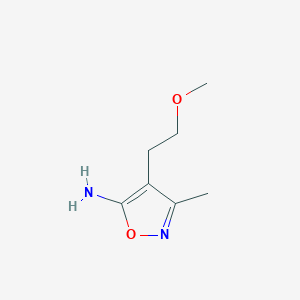
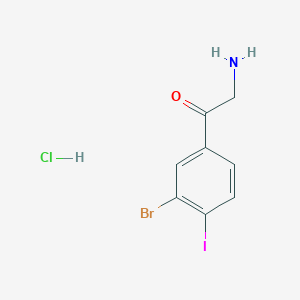
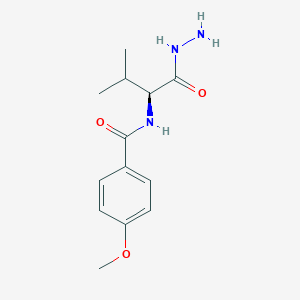


![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)

![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)

